molecular formula C15H18N4O4 B4713824 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B4713824
M. Wt: 318.33 g/mol
InChI Key: QJPQVNWCIYCMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins involved in cell growth and inflammation, thereby preventing the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Physiologically, it has been shown to reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the use of 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide in scientific research. One direction is to further investigate its mechanism of action to optimize its use in cancer research and other areas. Another direction is to study its potential use in combination with other compounds to enhance its effectiveness. Additionally, there is a need for further studies to determine its safety and toxicity in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various areas of scientific research. Although its mechanism of action is not fully understood, studies have shown that it has both biochemical and physiological effects. Further research is needed to optimize its use in scientific research and determine its safety and toxicity in humans.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. One such area is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-14(11(2)18(3)17-10)8-16-15(20)9-23-13-6-4-12(5-7-13)19(21)22/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPQVNWCIYCMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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